(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Overview
Description
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol typically involves the bromination of 5-(trifluoromethoxy)phenylmethanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: (3-Bromo-5-(trifluoromethoxy)phenyl)formaldehyde, (3-Bromo-5-(trifluoromethoxy)phenyl)carboxylic acid.
Reduction: (3-Bromo-5-(trifluoromethoxy)phenyl)methane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
- (3-Bromo-4-(trifluoromethoxy)phenyl)methanol
- (3-Bromo-5-(trifluoromethyl)phenol
- (3-Bromo-5-(trifluoromethyl)aniline
Comparison:
- (3-Bromo-4-(trifluoromethoxy)phenyl)methanol: Similar structure but with the trifluoromethoxy group at the fourth position, which may result in different reactivity and binding properties.
- (3-Bromo-5-(trifluoromethyl)phenol: Lacks the methanol group, which can significantly alter its chemical behavior and applications.
- (3-Bromo-5-(trifluoromethyl)aniline: Contains an amino group instead of a methanol group, leading to different chemical reactivity and potential applications.
The uniqueness of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol lies in its specific substitution pattern, which imparts distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFETSXXFSLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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